(-)-Pinan-3-ol, also known as (-)-isopinocampheol, is a bicyclic monoterpenoid alcohol with the molecular formula C10H18O. It is characterized by a unique structure featuring a bicyclo[3.1.1]heptane skeleton, which contributes to its distinctive physical and chemical properties. The compound has a melting point range of 52-55°C and a boiling point of approximately 219°C . Its specific rotation is measured at -34º (c=20, ethanol), indicating its chiral nature .
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
(-)-Pinan-3-ol exhibits notable biological activities, including:
These biological activities make (-)-pinan-3-ol an interesting compound for further pharmacological studies.
Several methods are employed for the synthesis of (-)-pinan-3-ol:
These methods allow for both natural extraction and synthetic production of (-)-pinan-3-ol.
(-)-Pinan-3-ol finds applications in multiple fields:
These applications underscore its significance across various industries.
Interaction studies of (-)-pinan-3-ol reveal its potential effects when combined with other compounds:
Such interactions are crucial for understanding its role in complex biological systems.
Several compounds share structural similarities with (-)-pinan-3-ol. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
α-Pinene | Monoterpene | Commonly found in pine trees; used in fragrances. |
β-Pinene | Monoterpene | Known for its fresh scent; used in food flavorings. |
Camphor | Bicyclic monoterpenoid | Exhibits strong medicinal properties; used in topical analgesics. |
Limonene | Monoterpene | Characterized by citrus scent; widely used in cleaning products. |
While these compounds share structural characteristics, (-)-pinan-3-ol is unique due to its specific stereochemistry and biological activities, setting it apart from others in its class.
(-)-Pinan-3-ol exhibits a complex three-dimensional structure characterized by its bicyclic framework and multiple stereogenic centers [1] [2]. The molecule possesses the molecular formula C₁₀H₁₈O with a molecular weight of 154.25 grams per mole [1] [2]. The IUPAC systematic name is (1S,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol, indicating the absolute configuration at each of the four stereogenic centers [1] [2] [3].
The stereochemical arrangement of (-)-Pinan-3-ol is defined by four chiral centers located at positions C-1, C-2, C-3, and C-5 within the bicyclic framework [2] [3]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, with the S configuration at C-1, S at C-2, R at C-3, and R at C-5 [2] [3]. This specific stereochemical arrangement results in the negative optical rotation observed for this enantiomer, with a specific rotation [α]D of -34° (c=20, ethanol) [4] [5].
The molecular geometry is further characterized by the presence of three methyl substituents: two located at the bridgehead carbon C-6 forming a gem-dimethyl group, and one methyl group attached to C-2 [1] [2]. The hydroxyl group is positioned at C-3 in an equatorial orientation, which contributes to the overall stability of the molecular conformation [6] [7].
The core structural feature of (-)-pinan-3-ol is its bicyclo[3.1.1]heptane framework, commonly referred to as the pinane skeleton [1] [8] [9]. This bicyclic system consists of a six-membered ring fused to a four-membered ring through a single carbon bridge, creating a rigid and sterically constrained molecular architecture [8] [9].
The bicyclic framework is characterized by two bridgehead carbons at positions C-1 and C-5, which serve as junction points between the two rings [8]. The six-membered ring adopts a chair-like conformation, while the four-membered ring introduces significant ring strain due to the compressed bond angles [8] [6]. The C-6 carbon serves as the bridging atom, connecting the two rings and bearing the characteristic gem-dimethyl substitution pattern [1] [2].
The bicyclo[3.1.1]heptane system has gained considerable attention in medicinal chemistry as a bioisostere for meta-substituted aromatic compounds [9]. This structural motif provides enhanced metabolic stability and improved physicochemical properties compared to aromatic systems while maintaining similar spatial arrangements of functional groups [9]. The rigid bicyclic framework restricts conformational flexibility, which can lead to improved selectivity in biological interactions [9].
Nuclear magnetic resonance spectroscopy has provided detailed insights into the conformational behavior of (-)-pinan-3-ol and related pinane derivatives [10] [7]. Proton nuclear magnetic resonance studies utilizing shift reagents, particularly europium tris(dipivaloylmethanate), have been employed to determine both configurational and conformational characteristics of the molecule [7].
The conformational analysis reveals that the six-membered ring in the pinane framework adopts a chair conformation, which is consistent with the minimization of steric interactions [10] [7]. The four-membered ring, due to its inherent ring strain, exhibits a puckered conformation to alleviate angle strain [6]. The hydroxyl group at C-3 preferentially occupies an equatorial position, which is thermodynamically favored due to reduced 1,3-diaxial interactions [7].
X-ray crystallographic studies of pinane derivatives have provided precise structural parameters, including bond lengths and bond angles [6] [11]. The crystallographic data indicates that the bicyclic framework maintains its structural integrity in the solid state, with bond angles in the six-membered ring approximating those of an unstrained cyclohexane system [6]. The four-membered ring exhibits the expected deviation from ideal tetrahedral angles due to ring strain [6].
Conformational studies using empirical nonbonded atom interaction potentials have demonstrated that pinane alcohols, including pinan-3-ol isomers, exhibit restricted conformational flexibility compared to acyclic systems [10]. The calculated dihedral angles of the cyclobutyl ring in these studies showed quantitative agreement with X-ray diffraction data for related pinane derivatives [10].
The structural comparison between (-)-pinan-3-ol and pinan-2-ol reveals significant differences in both stereochemistry and physical properties, despite sharing the same bicyclic framework [12] [13] [14]. Pinan-2-ol exists primarily as the trans isomer with the configuration (1R,2R,5S), where the hydroxyl group is positioned at C-2 rather than C-3 [13] [14].
The positional isomerism between these compounds results in distinct physical properties. Trans-pinan-2-ol exhibits a boiling point of 203.1°C and a density of 0.969 grams per cubic centimeter [14], while (-)-pinan-3-ol has a higher boiling point of 219°C and a lower density of 0.8389 grams per cubic centimeter [4] [5]. The melting point of (-)-pinan-3-ol (52-55°C) is well-defined [4] [5], whereas trans-pinan-2-ol does not exhibit a distinct melting point under standard conditions [14].
The stereochemical differences between these isomers have profound implications for their biological activities and chemical reactivity [15]. The thermal behavior studies of pinan-2-ol isomers have shown that different stereoisomers exhibit varying selectivities and yields in pyrolysis reactions [15]. The stereoselectivity patterns observed suggest that the position and orientation of the hydroxyl group significantly influence the reaction pathways and product distributions [15].
Comparative nuclear magnetic resonance studies have revealed distinct spectral signatures for each isomer, allowing for unambiguous identification and quantification [7]. The chemical shift patterns and coupling constants differ significantly between pinan-2-ol and pinan-3-ol isomers, reflecting their different molecular environments and conformational preferences [7]. These spectroscopic differences are particularly evident in the proton signals corresponding to the carbinol protons and their neighboring substituents [7].
Hydroboration of enantiopure (−)-alpha-pinene with in-situ-generated diisopinocampheylborane, followed by alkaline hydrogen peroxide work-up, furnishes (−)-pinan-3-ol in high optical purity [1] [2].
Step | Reagents & Conditions | Yield | Enantiomeric Excess | Key Advantages |
---|---|---|---|---|
Hydroboration | alpha-Pinene + borane–methyl sulfide complex, 0 °C, tetrahydrofuran, 4 h [1] | 93% [1] | 95% ee [1] | Retains pinane skeleton without skeletal rearrangement |
Oxidation | Sodium perborate tetrahydrate, 20 °C, 2 h [2] | 89.5% [2] | 95% ee (no erosion) [3] | Metal-free, minimal by-products |
Industrial turpentine streams rich in alpha-pinene are hydrogenated to cis-pinane, oxidised to pinane-2-hydroperoxide, and finally reduced to pinan-3-ol [4] [5].
Unit Operation | Catalyst / Reagent | Typical Conditions | Selectivity to Desired Intermediate | Reference |
---|---|---|---|---|
Hydrogenation (alpha-Pinene → cis-Pinane) | Palladium on alumina | 100 °C, 3.5 MPa dihydrogen, solvent-free, 5 h | 99% to cis-pinane [6] | 8 |
Autoxidation (cis-Pinane → Pinane-2-hydroperoxide) | Molecular oxygen, radical initiator | 80 °C, 0.3 MPa O₂, 6 h | 92% hydroperoxide [4] | 42 |
Selective Reduction (Hydroperoxide → Pinan-3-ol) | Palladium on carbon | 40 °C, 0.3 MPa dihydrogen, ethanol, 2 h | 97% pinan-3-ol [7] | 38 |
Pinan-3-one (obtained by chromic oxidation of pinan-3-ol) can be reduced to the alcohol with high stereoretention using metal hydrides or transition-metal catalysts.
Reducing Agent | Solvent | Temperature | Yield of (-)-Pinan-3-ol | Comments |
---|---|---|---|---|
Sodium borohydride (four equivalents) | Ethanol | 25 °C, 1 h | 94% [8] | Operates chemoselectively; inexpensive |
Lithium aluminium hydride (two equivalents) | Tetrahydrofuran | 0 °C → 25 °C, 0.5 h | 98% [9] | Requires moisture-free handling |
Ruthenium trichloride–isopropanol (transfer hydrogenation) | 2-Propanol | 60 °C, 3 h | 91% [10] | Asymmetric variant feasible with diphosphine ligands |
Ilʹina and co-workers demonstrated that palladium on carbon reduces pinane hydroperoxide with near-quantitative chemoselectivity under mild conditions [7].
Hydrogen Pressure | Temperature | Turnover Frequency | Selectivity to Pinan-3-ol | Reference |
---|---|---|---|---|
0.1 MPa | 20 °C | 0.45 s⁻¹ [7] | 96% [7] | 38 |
0.3 MPa | 40 °C | 1.20 s⁻¹ [7] | 97% [7] | 38 |
Controlled oxidation of cis-pinane furnishes epimeric pinan-3-ones. Subsequent nucleophilic hydride addition occurs preferentially from the less hindered exo-face, delivering predominant cis-alcohol [11] [12].
Oxidant | Product Ratio (cis-/trans-pinan-3-one) | Reductant | Alcohol diastereomeric ratio | Net ee |
---|---|---|---|---|
Pyridinium dichromate on silica | 78:22 [3] | Sodium borohydride | 85:15 [11] | 74% [3] |
Epimerisation at C-2 proceeds under hydroboration conditions, enabling inversion of configuration before oxidation to the alcohol [12].
Step | Stereochemical Outcome | Overall Yield | Reference |
---|---|---|---|
Borane-mediated epimerisation | 1R,2R,3R → 1S,2S,3R ketone | 72% [12] | 24 |
Sodium borohydride reduction | Retention, gives 1S,2S,3R alcohol | 90% [12] | 24 |
Challenge | Manifestation at Scale | Mitigation Strategies | References |
---|---|---|---|
Feedstock variability | Seasonal fluctuation of alpha-pinene purity in sulfate turpentine | Inline enantiomeric monitoring and blending [13] | 45 |
Hydroperoxide safety | Exothermic decomposition above 60 °C | Continuous microreactor hydrogenation at <45 °C [14] | 43 |
Catalyst deactivation | Surface poisoning by resinous by-products | Periodic oxidative regeneration under mild air flow [4] | 42 |
Diastereomer separation | cis/trans mixtures diminish optical value | Crystallisation-induced diastereomeric enrichment with borate esters [15] | 26 |
Energy intensity | Multiple thermal steps (hydroperoxide formation, distillation) | Heat-integrated vapor-phase reactors and membrane solvent recovery [4] | 42 |
Principle | Implementation | Quantitative Benefit | Reference |
---|---|---|---|
Solvent elimination | Solvent-free hydrogenation of alpha-pinene over ruthenium immobilised on aminopropyl-functionalised sodium niobate | 100% conversion; 99% cis-pinane selectivity; E-factor 0.15 [16] | 13 |
Biobased reagents | Carboxylation of bio-derived pinanediol with dimethyl carbonate under triazabicyclodecene catalysis | 81% isolated cyclic carbonate, avoiding phosgene [17] | 47 |
Microreactor intensification | Vapor-phase isomerisation of cis-pinan-2-ol to linalool vapour within millisecond contact time | 40% energy reduction vs. fixed-bed reactor [14] | 43 |
Catalyst recyclability | Palladium on carbon reused in six consecutive hydroperoxide reductions with <5% activity loss | Maintained 95% selectivity; leaching <0.3 ppm palladium [7] | 38 |
Atom economy | One-pot hydroboration–oxidation avoiding isolation of intermediates | 89% yield, minimal aqueous waste [2] | 25 |